![molecular formula C21H18N4O4S B2522451 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1171350-49-4](/img/structure/B2522451.png)

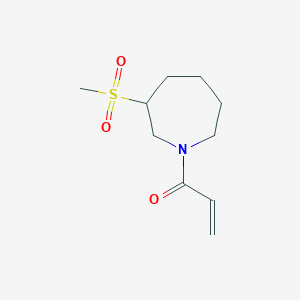

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel compounds with potential antimicrobial and antifungal properties has been a subject of interest in recent research. One study describes the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. These compounds were characterized by chromatographic and spectrometric methods, and elemental analysis . Another research effort focused on the synthesis of a PET agent for imaging B-Raf(V600E) in cancers, which involved a multi-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a compound with a 1% overall chemical yield . Additionally, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized through a sequence of reactions starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide and various aldehydes and carboxylic acids .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are crucial for understanding their potential biological activities. The thiazolidine-2,4-dione carboxamide derivatives synthesized in one study possess a core structure that is known for its antimicrobial properties. The PET agent synthesized in another study includes a pyrazolo[3,4-b]pyridine moiety, which is significant for its potential to target specific cancer mutations. The benzo[d]imidazole derivatives feature a complex structure with multiple rings, which could be responsible for their observed antioxidant and antimicrobial activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include coupling reactions, Schiff base formation, and reactions with carboxylic acids to form various heterocyclic compounds . The synthesis of the PET agent also involved a desmethylation step followed by radiolabeling, which is a specialized reaction pertinent to the development of imaging agents .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of the compounds, such properties can be inferred based on the molecular structures and the synthesis methods used. For instance, the solubility, melting points, and stability of these compounds can be affected by the presence of multiple functional groups and heteroatoms in their structures . The antimicrobial and antifungal activities of the thiazolidine-2,4-dione carboxamide derivatives suggest that these compounds could interact with biological membranes or enzymes, which is indicative of their chemical reactivity .

Aplicaciones Científicas De Investigación

Neurobiology of Mood and Anxiety Disorders

Research into compounds with structural similarities to tricyclic antidepressants, such as tianeptine, has shed light on the neurobiological underpinnings of mood, anxiety, and emotional disorders. These studies highlight the role of structural and functional plasticity in the brain regions that enable emotional learning, suggesting potential research applications for similar compounds in understanding and treating depressive disorders (McEwen & Olié, 2005).

Chemistry and Properties of Benzothiazoles

The chemistry of benzothiazoles and their complexes has been extensively reviewed, summarizing preparation procedures, properties, and applications in various fields. This includes their spectroscopic properties, structural insights, magnetic properties, biological, and electrochemical activities, suggesting a foundation for future research into analogous compounds for diverse scientific applications (Boča, Jameson, & Linert, 2011).

Antioxidant Activity and Redox Mediators

Studies on the antioxidant activity of compounds and the role of redox mediators highlight the importance of these substances in various fields, from food engineering to medicine. The detailed review of tests used to determine antioxidant activity and the implications for the scientific study of similar compounds offer insights into the potential research applications of new chemical entities in understanding and enhancing antioxidant mechanisms (Munteanu & Apetrei, 2021).

High Energy Density Materials

Research into high-nitrogen azine energetic materials underscores the potential of these compounds in creating high energy density materials for various applications. The synthesis, properties, and potential value of azine energetic compounds, including their applications in propellants and explosives, suggest a research avenue for the compound , considering its structural characteristics and potential energetic properties (Yongjin & Shuhong, 2019).

Direcciones Futuras

Thiazole derivatives have diverse biological activities and have been the focus of many research studies in recent years . They have potential applications in the development of new drugs with lesser side effects. Future research could focus on the design and development of different thiazole derivatives, their biological testing, and the exploration of their potential therapeutic applications .

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole could potentially influence its action in different environments .

Propiedades

IUPAC Name |

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)17-11-28-15-5-3-4-6-16(15)29-17)25(24-12)21-22-14-8-7-13(27-2)10-18(14)30-21/h3-10,17H,11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARJVPHYNCQYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=C(S4)C=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)

![5,6-Dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2522374.png)

![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)

![1-(2-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide](/img/structure/B2522382.png)

![N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2522391.png)